molecular formula C19H24F5N3O B6451229 N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549049-86-5

N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6451229
CAS No.: 2549049-86-5
M. Wt: 405.4 g/mol
InChI Key: GOMXQBKAAFHPHI-UHFFFAOYSA-N
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Description

The compound N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine features a piperidine core substituted at the 3-position with an N-methyl group and a 4,4-difluorocyclohexanecarbonyl moiety. The pyridin-2-amine group at the 3-position carries a trifluoromethyl substituent.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F5N3O/c1-26(16-15(19(22,23)24)5-2-10-25-16)14-4-3-11-27(12-14)17(28)13-6-8-18(20,21)9-7-13/h2,5,10,13-14H,3-4,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMXQBKAAFHPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2CCC(CC2)(F)F)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s key structural elements include:

  • Piperidine ring : Serves as a scaffold for substitutions.
  • 4,4-Difluorocyclohexanecarbonyl group : Introduces conformational rigidity and fluorinated hydrophobicity.
  • Trifluoromethylpyridin-2-amine : Enhances metabolic stability and binding affinity.
Table 1: Comparison of Key Structural Features
Compound Name Core Structure Key Substituents Molecular Formula (Inferred) Molecular Weight (g/mol)
Target Compound Piperidine 4,4-Difluorocyclohexanecarbonyl, N-methyl, 3-(trifluoromethyl)pyridin-2-amine C₁₉H₂₂F₅N₃O ~419.4*
N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine Piperidine 1,3,5-Trimethylpyrazole sulfonyl, N-methyl, 3-(trifluoromethyl)pyridin-2-amine C₁₈H₂₄F₃N₅O₂S 431.48
N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine Piperidine N,N-Dimethyl, 4-(trifluoromethyl)pyridin-3-yl C₁₃H₁₈F₃N₃ ~297.3
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentane-Piperazine 3-(Trifluoromethyl)phenylpiperazine, tetrahydro-2H-pyran-4-amine C₂₅H₃₆F₃N₃O₂ 468.2

*Inferred based on structural analogs.

Physicochemical and Pharmacological Implications

  • Lipophilicity: The trifluoromethyl group in all compounds enhances lipophilicity, promoting membrane permeability.
  • Electron Effects : The pyridin-2-amine’s electron-withdrawing trifluoromethyl group may enhance binding to aromatic residues in target proteins, as seen in GPCR ligands () .
  • Solubility : The sulfonyl group in BB56680 improves aqueous solubility compared to the target’s amide, which may be more hydrophobic .
Table 2: Functional Group Impact on Properties
Functional Group Effect on Solubility Effect on Metabolic Stability Example Compound
4,4-Difluorocyclohexanecarbonyl Decreases Increases (rigidity) Target Compound
Sulfonyl (SO₂) Increases Moderate BB56680
Trifluoromethylpyridine Decreases Increases (C-F bond stability) All analogs

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